

YW3-56 Hydrochloride: A Technical Guide to its Role in Histone Citrullination

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Compound of Interest		
Compound Name:	YW3-56 hydrochloride	
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Abstract

YW3-56 hydrochloride is a potent, pan-peptidylarginine deiminase (PAD) inhibitor that has garnered significant interest for its therapeutic potential, particularly in oncology. By irreversibly inhibiting PAD enzymes, YW3-56 modulates a critical post-translational modification known as citrullination, or deimination, which is the conversion of arginine residues to citrulline. This modification, particularly on histone proteins, plays a pivotal role in chromatin decondensation and gene regulation. This technical guide provides an in-depth overview of YW3-56 hydrochloride, focusing on its mechanism of action in inhibiting histone citrullination and its downstream effects on key cellular signaling pathways. We present collated quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the molecular pathways it influences.

Introduction

Histone citrullination, catalyzed by the family of PAD enzymes, is an epigenetic modification implicated in a variety of physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). The dysregulation of PAD activity, particularly PAD4, is associated with numerous diseases, including cancer and autoimmune disorders. **YW3-56 hydrochloride** has emerged as a valuable tool compound and potential therapeutic agent for its ability to covalently bind to and inhibit PAD enzymes, thereby



preventing histone citrullination. This guide will explore the multifaceted role of YW3-56 in this process.

Mechanism of Action

YW3-56 acts as an irreversible inhibitor of PAD enzymes. Its chemical structure includes a chloroacetamidine warhead that covalently modifies a critical cysteine residue in the active site of PADs, leading to their inactivation. By inhibiting PADs, particularly PAD4 which is often localized in the nucleus, YW3-56 directly prevents the citrullination of histone proteins, primarily histone H3. This inhibition of histone H3 citrullination has profound effects on chromatin structure and gene expression, leading to the activation of tumor suppressor pathways and the induction of apoptosis in cancer cells.

Quantitative Data: Inhibitory and Cytotoxic Activity

The efficacy of **YW3-56 hydrochloride** has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against PAD isoforms and its cytotoxic effects on cancer cell lines.

Target	IC50 (nM)	Notes	Reference
Human PAD1	1,450	In vitro enzyme activity assay.	[1]
Human PAD2	6,340	In vitro enzyme activity assay.	[1]
Human PAD3	53,430	In vitro enzyme activity assay.	[1]
Human PAD4	1,190	In vitro enzyme activity assay.	[1]
Mouse PAD4	2,540	In vitro enzyme activity assay.	[1]



Cell Line	Cancer Type	IC50 (μM)	Reference
U2OS	Osteosarcoma	~2.5	[2]
95D	Non-small-cell lung cancer	Not specified	[2]
A549	Non-small-cell lung cancer	Not specified	[2]

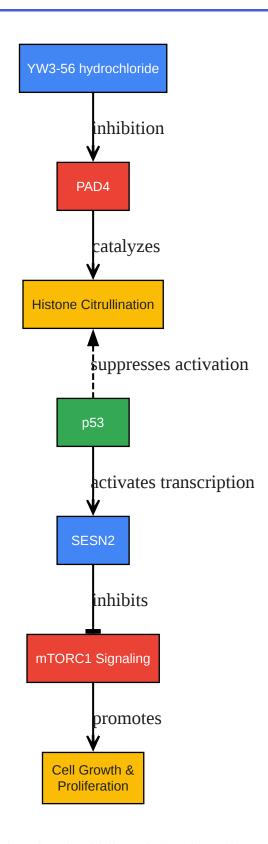
Signaling Pathways Modulated by YW3-56

YW3-56-mediated inhibition of histone citrullination triggers significant changes in downstream signaling pathways, most notably the p53-mTORC1 axis and the PERK-eIF2 α -ATF4 pathway.

The p53-mTORC1 Signaling Pathway

Inhibition of PAD4 by YW3-56 leads to the activation of the tumor suppressor protein p53. Activated p53, in turn, transcriptionally upregulates sestrin 2 (SESN2). SESN2 then inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a key regulator of cell growth and proliferation. This inhibition of mTORC1 contributes to the anti-cancer effects of YW3-56.[3] [4]





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p53-mTORC1 Signaling Pathway Inhibition by YW3-56.

The PERK-eIF2α-ATF4 Signaling Pathway

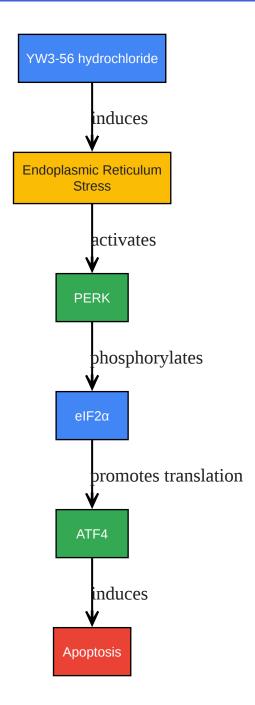


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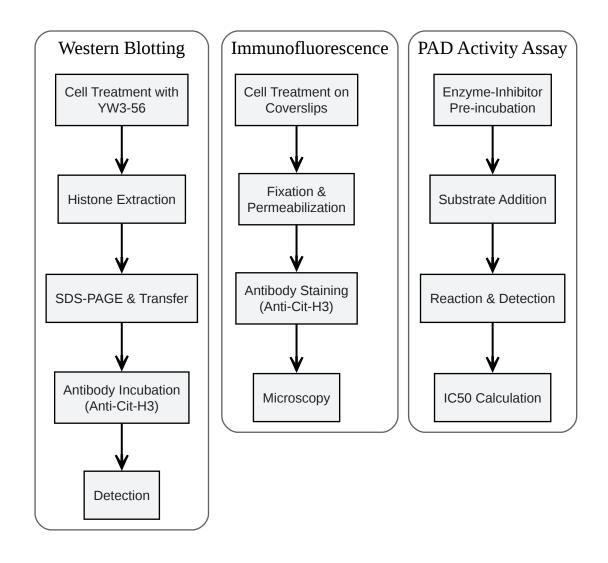
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YW3-56 has been shown to induce endoplasmic reticulum (ER) stress, which activates the PERK-eIF2α-ATF4 signaling pathway. This pathway is a component of the unfolded protein response (UPR). Activation of this pathway can lead to apoptosis under conditions of prolonged ER stress, further contributing to the anti-tumor activity of YW3-56.









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